ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and two piperidine rings connected via an amide and an ester linkage.
Properties
IUPAC Name |
ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O3/c1-2-31-20(30)26-8-5-16(6-9-26)25-19(29)15-4-3-7-27(11-15)17-10-18(23-13-22-17)28-14-21-12-24-28/h10,12-16H,2-9,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYXNAZAXYIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
The compound is characterized by a complex structure that includes a triazole ring, pyrimidine moiety, and piperidine units. These structural features are known to contribute to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds featuring triazole and pyrimidine rings often exhibit antimicrobial properties . For instance, derivatives of triazoles have shown effectiveness against a range of pathogens. The presence of the triazole moiety in this compound suggests potential activity against fungal infections, similar to other triazole derivatives which have been documented for their antifungal efficacy .
Anticancer Activity
The compound's structure may also confer anticancer properties . Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle arrest. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Many triazole compounds act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
- Cell Signaling Pathways : It could influence key signaling pathways like MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Scientific Research Applications
Target Proteins
- ATF4 and NF-kB Proteins : These proteins are crucial in neuroprotection and anti-inflammatory responses. The compound interacts with their active sites, influencing their activity.
Biochemical Pathways
- NF-kB Inflammatory Pathway : The compound modulates this pathway, which is significant in inflammatory responses.
- Endoplasmic Reticulum (ER) Stress Pathway : By affecting ER stress markers such as BIP and cleaved caspase-3, the compound demonstrates potential neuroprotective effects.
The biological activities of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate have been investigated across various studies:
Anticancer Activity
Research indicates that similar compounds exhibit antiproliferative effects against multiple cancer cell lines. The mechanisms include:
- Inhibition of Kinases : Compounds like this one may inhibit kinases critical for cell growth and proliferation.
Antimicrobial Properties
The triazole ring suggests potential antifungal activity. Many triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cells.
Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)
A study explored novel inhibitors for Plk1 using compounds structurally similar to this compound. Results indicated effective inhibition of Plk1 activity in vitro, leading to reduced proliferation in cancer cells characterized by high Plk1 expression.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of triazole-containing compounds. Ethyl derivatives demonstrated promising results against Candida species by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation via kinase inhibition |
| Antimicrobial | Potential antifungal activity against Candida species |
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 1,2,4-triazole group distinguishes it from pyrazole- or trifluoromethyl-substituted analogs ().
Synthetic Complexity : The target compound’s dual piperidine linkage likely requires sequential amidation and esterification steps, contrasting with simpler reflux-based syntheses (e.g., ) .
Bioactivity Trends : Piperidine-pyrimidine hybrids with ester/amide linkages (e.g., ) exhibit antibacterial/antitumor properties, suggesting the target compound may share these activities .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. How to design a stability study under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
